

An In-depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3,4-Dihydroxy-5-nitrobenzaldehyde

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Abstract

This technical guide provides a comprehensive overview of the core properties of **3,4-Dihydroxy-5-nitrobenzaldehyde** (DHNB), a key chemical intermediate with significant potential in pharmaceutical research and development. This document collates available data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an in-depth look at its biological activities, including its role as a potent enzyme inhibitor. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

3,4-Dihydroxy-5-nitrobenzaldehyde, also known as 5-nitroprotocatechuicaldehyde, is a substituted aromatic aldehyde. The presence of two hydroxyl groups, a nitro group, and an aldehyde group on the benzene ring confers upon it a unique combination of chemical reactivity and biological activity.

General Information

Property	Value	Reference(s)
IUPAC Name	3,4-dihydroxy-5-nitrobenzaldehyde	[1]
Synonyms	5-Nitroprotocatechuic aldehyde, DHNB	[2]
CAS Number	116313-85-0	[2]
Molecular Formula	C ₇ H ₅ NO ₅	[1][2]
Molecular Weight	183.12 g/mol	[1][2]
Appearance	Light yellow to amber crystalline powder	

Physicochemical Data

Property	Value	Reference(s)
Melting Point	145-149 °C	
Boiling Point	310.9 °C (predicted)	
Solubility	Soluble in DMSO.	
pKa	4.78 ± 0.38 (predicted)	

Spectral Data

Definitive, high-resolution ¹H NMR, ¹³C NMR, and FT-IR spectra for **3,4-Dihydroxy-5-nitrobenzaldehyde** are not readily available in the public domain. Commercial suppliers and chemical databases should be consulted for proprietary spectral data. For the purpose of structural elucidation, a summary of expected spectral features is provided below based on the analysis of structurally similar compounds.[3][4]

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum of DHNB is expected to show distinct signals corresponding to the aldehydic proton and the two aromatic protons.

The aldehydic proton should appear as a singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm). The two aromatic protons, being in different chemical environments, would likely appear as two singlets or doublets with small coupling constants in the aromatic region (δ 7.0-8.5 ppm). The hydroxyl protons will likely appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically δ 190-200 ppm). The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon atoms attached to the hydroxyl and nitro groups will show characteristic chemical shifts influenced by the electronic effects of these substituents.

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum of DHNB would exhibit characteristic absorption bands for its functional groups.^[3] Key expected peaks include:

- O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.
- C-H stretching (aromatic and aldehydic): Peaks around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.
- C=O stretching (aldehyde): A strong, sharp peak around 1700-1680 cm⁻¹.
- N-O stretching (nitro group): Two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
- C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry data for DHNB has been reported. The fragmentation pattern is influenced by the functional groups present. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the formyl group (CHO), and potentially water (H₂O) from the molecular ion.

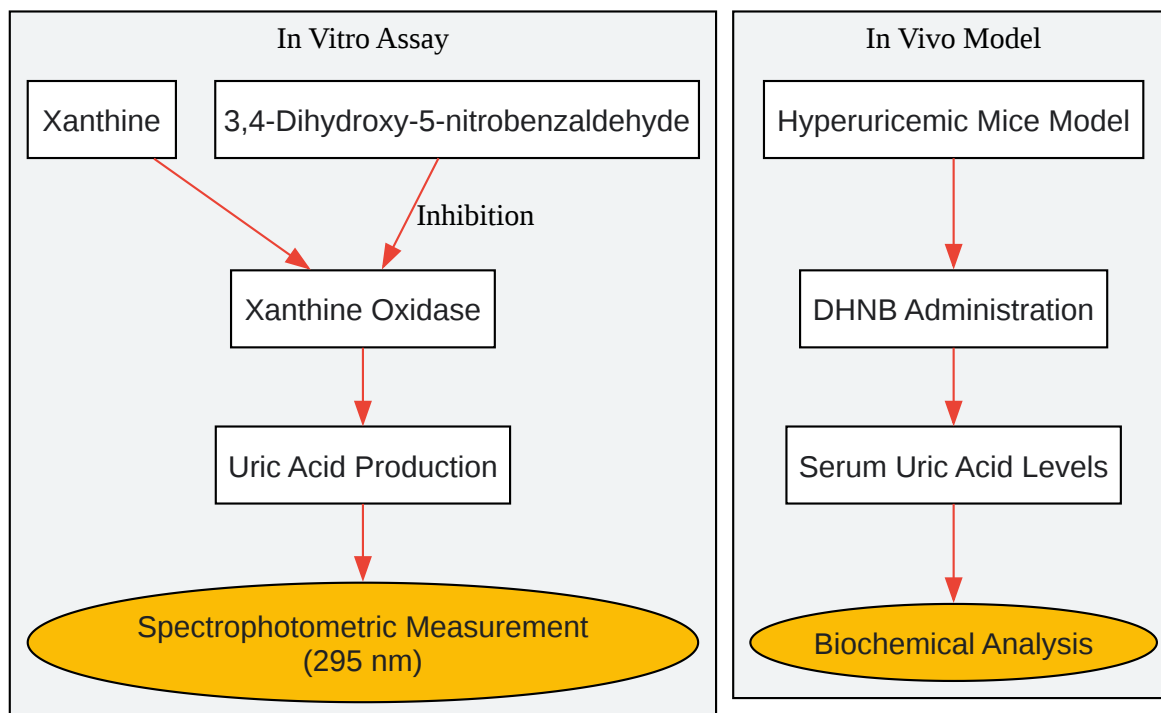
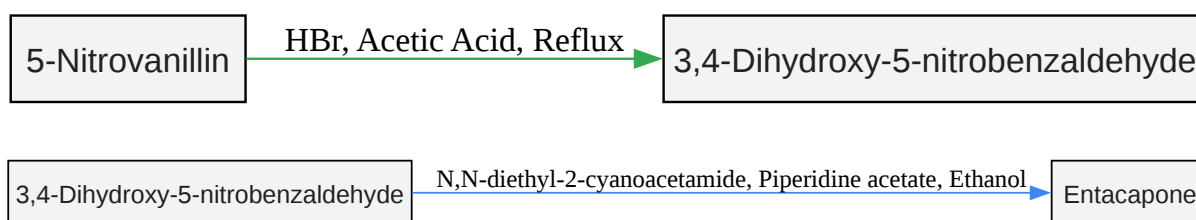
Experimental Protocols

Several methods for the synthesis of **3,4-Dihydroxy-5-nitrobenzaldehyde** have been reported, primarily through the nitration and subsequent demethylation or de-ethylation of vanillin or ethylvanillin derivatives.

Synthesis from 5-Nitrovanillin

A common laboratory-scale synthesis involves the demethylation of 5-nitrovanillin.

Reaction Scheme:



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References

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